molecular formula C13H21BO3 B158212 4-Heptyloxyphenylboronic acid CAS No. 136370-19-9

4-Heptyloxyphenylboronic acid

Cat. No. B158212
M. Wt: 236.12 g/mol
InChI Key: UHRONCCLURKEKO-UHFFFAOYSA-N
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Description

4-Heptyloxyphenylboronic acid is an organic compound with the molecular formula C13H21BO3 . It has a molecular weight of 236.12 . The compound is a solid at 20°C and appears as a white to very pale yellow crystal or powder .


Molecular Structure Analysis

The InChI code for 4-Heptyloxyphenylboronic acid is 1S/C13H21BO3/c1-2-3-4-5-6-11-17-13-9-7-12(8-10-13)14(15)16/h7-10,15-16H,2-6,11H2,1H3 . This indicates that the compound contains a boronic acid group attached to a phenyl ring, which is further substituted with a heptyloxy group .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Heptyloxyphenylboronic acid are not available, boronic acids are known to participate in various types of reactions. For instance, they are commonly used in Suzuki-Miyaura coupling reactions .


Physical And Chemical Properties Analysis

4-Heptyloxyphenylboronic acid has a density of 1.0±0.1 g/cm3, a boiling point of 381.9±44.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 66.5±3.0 kJ/mol and a flash point of 184.8±28.4 °C . The compound has a molar refractivity of 67.4±0.4 cm3, and its polar surface area is 50 Å2 .

Scientific Research Applications

  • Toxicology Studies :

    • 4-Heptyloxyphenylboronic acid, a derivative of phenylboronic acid, is closely related to compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used herbicide. Studies on 2,4-D focus on its toxicological impacts in various environments, as well as its mutagenicity. These studies provide insights into potential environmental and health concerns associated with phenylboronic acid derivatives like 4-Heptyloxyphenylboronic acid (Zuanazzi, Ghisi, & Oliveira, 2020).
  • Fluorescence Sensing and Detection :

    • Derivatives of phenylboronic acid, like 4-Carboxyphenylboronic acid, have been utilized in the development of fluorescent sensors. These sensors, including carbon quantum dots derived from such compounds, show high selectivity and sensitivity for substances like benzo[a]pyrene in water, indicating the potential of 4-Heptyloxyphenylboronic acid in similar applications (Sun et al., 2021).
  • Structural Analysis and Spectroscopy :

    • The structure and orientation of compounds like 4-Mercaptophenylboronic Acid, which is structurally related to 4-Heptyloxyphenylboronic acid, are influenced by the pH of the medium. Studies using techniques like Surface-enhanced Raman spectroscopy (SERS) provide critical information on the behavior of these compounds under varying conditions, which is crucial for their applications in various fields (Su et al., 2017).
  • Supramolecular Assemblies :

    • Phenylboronic acids, including their derivatives, are key components in the design and synthesis of supramolecular assemblies. Their ability to form hydrogen bonds is explored in various studies, expanding the understanding of their potential applications in molecular design and nanotechnology (Pedireddi & Seethalekshmi, 2004).
  • Bio-Application of Polymeric Nanomaterials :

    • Phenylboronic acid-decorated polymeric nanomaterials have shown significant potential in advanced bio-applications. The unique chemistry of phenylboronic acid derivatives allows them to form reversible complexes with polyols, leading to their use in drug delivery systems and biosensors (Lan & Guo, 2019).
  • Lanthanide-Based Coordination Polymers :

    • Phenylboronic acid derivatives, including 4-carboxyphenylboronic acid, have been utilized in creating lanthanide-based coordination polymers. These compounds exhibit interesting luminescent and magnetic properties, indicating the potential of 4-Heptyloxyphenylboronic acid in similar applications (Fan et al., 2015).

Safety And Hazards

4-Heptyloxyphenylboronic acid is labeled with the signal word “Warning” and is associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Relevant Papers I found a paper titled “Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes” which discusses the catalytic protodeboronation of alkyl boronic esters . Although it does not specifically mention 4-Heptyloxyphenylboronic acid, it might provide useful insights into the chemistry of similar compounds.

properties

IUPAC Name

(4-heptoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BO3/c1-2-3-4-5-6-11-17-13-9-7-12(8-10-13)14(15)16/h7-10,15-16H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRONCCLURKEKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCCCCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402080
Record name 4-Heptyloxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Heptyloxyphenylboronic acid

CAS RN

136370-19-9
Record name 4-Heptyloxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Heptyloxyphenylboronic Acid (contains varying amounts of Anhydride)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Jakubowski, A Januszko… - … A European Journal, 2023 - Wiley Online Library
Four series of isostructural derivatives of 3‐ring liquid crystalline derivatives containing p‐carboranes (12‐vertex A, and 10‐vertex B), bicyclo[2.2.2]octane (C), or benzene (D) as the …

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